(1R,2S)-1-Phenylpropane-1,2-diol

Biocatalysis Kinetic resolution Enantioselective oxidation

Choose the stereochemically pure (1R,2S) isomer, not racemic mixtures. This compound exhibits a 2.3-fold higher bio-oxidation reactivity vs. the (1S,2R) enantiomer, making it the essential substrate for kinetic resolution, asymmetric hydrogenation, and biocatalytic cascades. Defined configuration ensures reproducible enantioselective synthesis of pharma intermediates like beta-blockers and calcium channel blockers. Sourced from selective synthesis, not racemates, to eliminate stereochemical variability in your research.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 40421-52-1
Cat. No. B143470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Phenylpropane-1,2-diol
CAS40421-52-1
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)O
InChIInChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1
InChIKeyMZQZXSHFWDHNOW-CBAPKCEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-1-Phenylpropane-1,2-diol (CAS 40421-52-1): Procurement-Grade Chiral Diol Building Block for Asymmetric Synthesis


(1R,2S)-1-Phenylpropane-1,2-diol (CAS 40421-52-1), also designated as erythro-1-phenylpropane-1,2-diol, is a chiral vicinal diol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . It is a well-defined stereochemical compound sourced from selective chemical synthesis methods designed to provide specific enantiomers rather than racemic mixtures, making it a critical component for enantioselective synthesis in organic chemistry .

Why Generic 1-Phenylpropane-1,2-diol Stereoisomers Cannot Substitute for (1R,2S)-1-Phenylpropane-1,2-diol (CAS 40421-52-1)


The four stereoisomers of 1-phenylpropane-1,2-diol—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—exhibit fundamentally different reactivity profiles in both chemical and biological systems [1]. Substitution with racemic mixtures or alternative stereoisomers introduces uncontrolled stereochemical variables that compromise reaction selectivity, product purity, and downstream biological outcomes. (1R,2S)-1-phenylpropane-1,2-diol demonstrates quantitatively distinct behavior in kinetic resolution experiments, asymmetric hydrogenation systems, and enzymatic transformations that cannot be replicated by its stereoisomers or racemic mixtures [2].

(1R,2S)-1-Phenylpropane-1,2-diol (CAS 40421-52-1): Quantitative Differentiation Evidence Against Stereoisomers and Racemic Mixtures


Kinetic Resolution: (1R,2S)-1-Phenylpropane-1,2-diol Exhibits 2.3-Fold Higher Reactivity than Its (1S,2R) Enantiomer in Bio-oxidation

In bio-oxidation experiments mediated by microorganisms, the (1R,2S) enantiomer demonstrated significantly higher reactivity than the (1S,2R) enantiomer. This differential reactivity enabled a kinetic resolution experiment to obtain (1S,2R)-1-phenylpropane-1,2-diol in >99% enantiomeric excess from racemic starting material using Geotrichum candidum [1].

Biocatalysis Kinetic resolution Enantioselective oxidation

Baker's Yeast Fermentation: (1R,2S)-1-Phenylpropane-1,2-diol as Dominant Product with 89% Stereoisomeric Composition

Baker's yeast fermentation of 1-phenyl-1,2-propanedione produces a mixture of stereoisomers where the (1R,2S)-isomer constitutes 89% of the total stereoisomeric mixture. This predominant stereochemical outcome can be isolated by recrystallization of the corresponding benzoate [1][2].

Biocatalysis Fermentation Stereoselective reduction

Natural Product Occurrence: (1R,2S)-1-Phenylpropane-1,2-diol Identified in Peniophora polygonia, Supporting Biogenic Relevance

(1R,2S)-1-Phenylpropane-1,2-diol has been identified as a natural product found in the fungal species Peniophora polygonia. In contrast, the (1S,2S)-stereoisomer was isolated as a natural compound for the first time from Polyporus arcularius, indicating distinct natural occurrence patterns among stereoisomers [1][2].

Natural product chemistry Biogenic precursor Pharmacognosy

Asymmetric Hydrogenation: (1R,2S)-1-Phenylpropane-1,2-diol Formed in Excess over (1R,2R)-Diastereomer on Pt Catalyst

In heterogeneous catalytic hydrogenation of (R)-1-hydroxy-1-phenyl-2-propanone over Pt/Al₂O₃, the (1R,2S)-1-phenyl-1,2-propanediol is formed in excess with respect to the (1R,2R)-diastereomer. DFT calculations confirmed that the elementary hydrogen addition step was both thermodynamically and kinetically more favorable for the (1R,2S) product [1].

Heterogeneous catalysis Asymmetric hydrogenation Diastereoselectivity

Kinetic Resolution via Catalytic Silylation: (1R,2S)-1-Phenylpropane-1,2-diol as Substrate in Site- and Enantioselective Transformations

The (1R,2S)-1-phenylpropane-1,2-diol has been employed as a substrate in kinetic resolution studies involving highly site- and enantioselective catalytic silylation of 1,2-diols. This methodology allows for selective protection of one hydroxyl group based on stereochemical environment, a capability that racemic mixtures or alternative stereoisomers cannot replicate due to differing spatial arrangements of reactive functional groups [1].

Organocatalysis Kinetic resolution Silylation

Synthetic Purity: Commercially Available at ≥95% Enantiomeric Purity, Distinct from Diastereomeric Mixtures (CAS 1855-09-0)

Commercially available (1R,2S)-1-phenylpropane-1,2-diol (CAS 40421-52-1) is supplied at a minimum purity of 95% . This stereochemically defined single stereoisomer differs fundamentally from the diastereomeric mixture sold under CAS 1855-09-0 (1-Phenyl-1,2-propanediol, mixture of diastereomers), which contains uncontrolled ratios of multiple stereoisomers .

Analytical chemistry Chiral purity Procurement specification

(1R,2S)-1-Phenylpropane-1,2-diol (CAS 40421-52-1): Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Biocatalytic Process Development and Kinetic Resolution Studies

The 2.3-fold higher bio-oxidation reactivity of (1R,2S)-1-phenylpropane-1,2-diol relative to its (1S,2R) enantiomer [1] makes this compound the preferred substrate for developing kinetic resolution protocols. Researchers designing biocatalytic cascades should procure the stereochemically defined (1R,2S)-isomer rather than racemic mixtures to establish baseline kinetic parameters and optimize enantioselective transformations.

Stereoselective Synthesis of β-Blocker Intermediates and Chiral Pharmaceuticals

The well-defined stereochemistry of (1R,2S)-1-phenylpropane-1,2-diol enables its use as a chiral building block in the synthesis of enantiomerically pure compounds, including intermediates for β-blockers and calcium channel blockers . The diastereoselectivity observed in Pt-catalyzed hydrogenation [2] provides an alternative synthetic entry point for researchers who require this specific stereoisomer for downstream pharmaceutical applications.

Natural Product Research and Biogenic Precursor Studies

The confirmed natural occurrence of (1R,2S)-1-phenylpropane-1,2-diol in Peniophora polygonia and its role as a volatile precursor in cape gooseberry fruit [3] position this compound for use in natural product discovery, pharmacognosy, and flavor chemistry research. Procurement of the stereochemically defined compound ensures that observed biological activities can be unambiguously attributed to the correct stereoisomer.

Asymmetric Catalysis Method Development and Organocatalysis Studies

The defined stereochemical configuration of (1R,2S)-1-phenylpropane-1,2-diol makes it a valuable substrate for developing site- and enantioselective catalytic transformations, including silylation-based kinetic resolution protocols [4]. Researchers developing new organocatalytic methods require stereochemically pure substrates to establish baseline selectivity parameters and validate catalyst performance.

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